



Mass Spectrometry Analysis of Rubranol: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	Rubranol	
Cat. No.:	B155101	Get Quote

Introduction

Rubranol is a naturally occurring diarylheptanoid, a class of phenolic compounds found in various plant species, including those of the Alnus (alder) and Pinus genera.[1] With a molecular formula of C₁₉H₂₄O₅ and a molecular weight of 332.4 g/mol, **Rubranol** has garnered interest in the scientific community for its potential therapeutic properties.[2] Research suggests that **Rubranol** exhibits significant biological activities, including antioxidant, anti-inflammatory, and antiviral effects.[3] Notably, it has been identified as an inhibitor of nitric oxide (NO) synthase, an enzyme pivotal in inflammatory processes, highlighting its potential for development as a therapeutic agent.[3]

These application notes provide detailed protocols for the robust analysis of **Rubranol** using mass spectrometry, a powerful analytical technique for the identification and quantification of natural products in complex mixtures.[4][5] The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in the study of **Rubranol** and other bioactive natural products.

Chemical and Physical Properties of Rubranol

A comprehensive understanding of the physicochemical properties of **Rubranol** is essential for method development in mass spectrometry. Key properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C19H24O5	PubChem CID: 10088141[2]
Molecular Weight	332.4 g/mol	PubChem CID: 10088141[2]
IUPAC Name	4-[(5R)-7-(3,4- dihydroxyphenyl)-5- hydroxyheptyl]benzene-1,2- diol	PubChem CID: 10088141[2]
CAS Number	211126-61-3	PubChem CID: 10088141[2]

Experimental Protocols Sample Preparation

Effective sample preparation is critical for accurate and reproducible mass spectrometry results. The following protocol is recommended for the extraction of **Rubranol** from plant matrices.

Materials:

- Plant material (e.g., bark, leaves)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Centrifuge
- Vortex mixer
- Syringe filters (0.22 μm)

Protocol:

Grind the dried plant material to a fine powder.



- Accurately weigh 100 mg of the powdered material into a centrifuge tube.
- Add 1 mL of 80% methanol in water.
- Vortex the mixture for 1 minute.
- Sonicate the mixture for 15 minutes in a sonicator bath.
- Centrifuge the mixture at 10,000 x g for 10 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 μm syringe filter into an LC-MS vial.
- Store the vial at 4°C until analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines the conditions for the separation and detection of **Rubranol** using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.

Instrumentation:

- HPLC system with a binary pump and autosampler
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μm)
- Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:



Parameter	Setting
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	10-90% B over 15 minutes, followed by a 5-minute wash with 95% B and a 5-minute reequilibration at 10% B
Flow Rate	0.3 mL/min
Column Temperature	40°C

| Injection Volume | 5 µL |

MS Parameters:

Parameter	Setting
Ionization Mode	ESI Negative and Positive
Capillary Voltage	3.5 kV
Gas Temperature	325°C
Gas Flow	8 L/min
Nebulizer Pressure	45 psi

| Scan Type | Multiple Reaction Monitoring (MRM) and Full Scan |

MRM Transitions for **Rubranol** (Hypothetical): Precursor and product ions for MRM analysis should be optimized by direct infusion of a **Rubranol** standard.

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
[M-H] ⁻ 331.15	To be determined	To be determined
[M+H] ⁺ 333.17	To be determined	To be determined



Data Presentation and Analysis

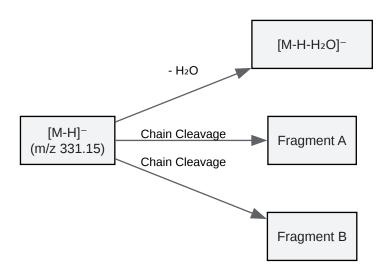
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. The analysis of mass spectral data for **Rubranol** should focus on characteristic fragmentation patterns of diarylheptanoids.

Expected Fragmentation Pattern

Based on the analysis of structurally similar diarylheptanoids, the fragmentation of **Rubranol** in tandem mass spectrometry is expected to involve:

- Neutral loss of water (H2O): Due to the presence of hydroxyl groups.
- Cleavage of the heptane chain: Resulting in characteristic fragment ions.
- Fragments corresponding to the dihydroxyphenyl moieties.

A proposed fragmentation pathway for a generic diarylheptanoid is presented below.



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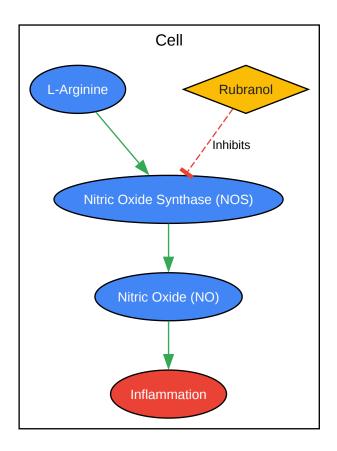
Caption: Proposed fragmentation of **Rubranol** in negative ion mode.

Signaling Pathway

Rubranol has been reported to inhibit nitric oxide (NO) synthase.[3] NO is a key signaling molecule in the inflammatory cascade. The diagram below illustrates the simplified pathway of



NO production and its role in inflammation, and how **Rubranol**'s inhibitory action may interrupt this process.



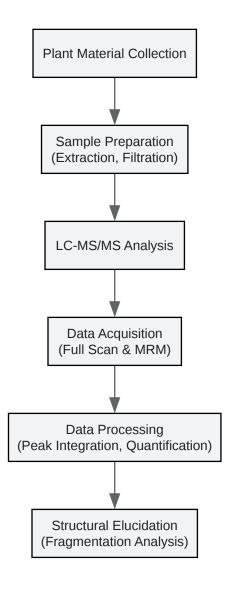
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Caption: Rubranol's inhibition of Nitric Oxide Synthase.

Experimental Workflow

The following diagram outlines the general workflow for the mass spectrometry analysis of **Rubranol** from sample collection to data analysis.





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Caption: General workflow for **Rubranol** analysis.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the mass spectrometry-based analysis of **Rubranol**. By utilizing the described methodologies, researchers can achieve reliable identification and quantification of this promising natural product. Further investigation into the fragmentation patterns and biological activities of **Rubranol** will continue to enhance our understanding of its therapeutic potential.



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